
2-Amino-3-Mercapto-Propionamide
Overview
Description
2-Amino-3-Mercapto-Propionamide, also known as cysteinamide, is an organic compound with the molecular formula C₃H₈N₂OS. It is a derivative of the amino acid cysteine and contains both an amino group and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-Mercapto-Propionamide typically involves the reaction of cysteine with ammonia or ammonium salts under controlled conditions. One common method is the reaction of cysteine with ammonium hydroxide, which results in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-Mercapto-Propionamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Bioconjugation and Nanobody Development
Overview : AMPA is utilized in the development of site-specifically clickable nanobodies through a process known as intein-mediated protein ligation (IPL). This method enhances the yield and efficiency of producing modified proteins that can be used in various biosurface applications.
Case Study : A study demonstrated that nanobodies modified with an alkyne function at their C-terminus exhibited high binding capacity towards vascular cell adhesion molecule 1 (VCAM1). The production protocol yielded up to 22 mg/l of culture, significantly improving the efficiency of generating homogeneously oriented nanobody couplings for innovative applications such as contrast labeling agents and particles .
Parameter | Value |
---|---|
Yield of Nanobody | Up to 22 mg/l |
Binding Capacity | Excellent against VCAM1 |
Production Method | Cytoplasmic expression in E. coli |
Chemical Biology and Imaging
Overview : AMPA derivatives have been explored for their potential as Raman tags in live intracellular biorthogonal imaging. The compound's unique properties facilitate low adsorption, making it suitable for real-time imaging applications.
Case Study : Research indicated that the alkyne derivative of AMPA was effective as a Raman tag, providing insights into cellular processes without significant interference from the cellular environment. This application is crucial for advancing imaging techniques in biological research .
Structural Studies and Computational Chemistry
Overview : AMPA has been the subject of computational studies aimed at understanding its structural and vibrational properties. These studies often employ density functional theory (DFT) calculations to explore conformational dynamics.
Case Study : An exploratory study focused on the conformational analysis of AMPA and its derivatives using DFT calculations revealed insights into their structural behavior under various conditions. Such analyses contribute to a deeper understanding of the compound's reactivity and interaction with biological molecules .
Therapeutic Potential
Overview : The mercapto group in AMPA allows for potential applications in drug development, particularly as a reactive thiol in medicinal chemistry. Its ability to form disulfide bonds may be leveraged in designing novel therapeutics.
Case Study : Investigations into the effects of succinylation on AMPA have shown promising results regarding its conformational stability and interaction with target proteins. This suggests potential pathways for developing therapeutic agents that utilize AMPA's unique chemical properties .
Mechanism of Action
The mechanism of action of 2-Amino-3-Mercapto-Propionamide involves its interaction with various molecular targets, primarily through its amino and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The thiol group, in particular, can form disulfide bonds, which are crucial for protein stability and activity .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a similar structure but with a carboxyl group instead of an amide group.
Cystine: A dimer of cysteine formed through a disulfide bond.
Homocysteine: An amino acid similar to cysteine but with an additional methylene group.
Uniqueness
2-Amino-3-Mercapto-Propionamide is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Biological Activity
2-Amino-3-Mercapto-Propionamide (also known as 2S-2-amino-3-sulfanylpropanamide) is an organic compound notable for its diverse biological activities. With a molecular formula of C₃H₈N₂OS, it features both amino and thiol functional groups, which contribute significantly to its chemical reactivity and potential applications in various fields, including medicinal chemistry, biochemistry, and food safety.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets through its amino and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their structure and function. Notably, the thiol group can participate in the formation of disulfide bonds, which are crucial for protein stability and activity.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies indicate that this compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further pharmaceutical development.
- Anti-HIV Activity : Preliminary investigations suggest potential anti-HIV properties, highlighting its relevance in the development of antiviral drugs.
- Role in Protein Chemistry : The compound is studied for its role in protein structure and function, particularly concerning the formation of disulfide bonds which are essential for maintaining protein integrity.
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial effects of this compound, it was found to inhibit the growth of specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound effectively reduced bacterial viability at concentrations as low as 50 µg/mL for certain strains.
- Interaction with Acrylamide : Research has explored the interactions between this compound and acrylamide, suggesting that the compound may mitigate acrylamide formation during cooking processes. This finding has implications for food safety and health.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Cysteine | C₃H₇N₃O₂S | Natural amino acid; contains both thiol and amino groups. |
Cystine | C₆H₁₂N₂O₄S₂ | Dimer of cysteine formed through a disulfide bond. |
Homocysteine | C₄H₉N₃O₂S | Similar to cysteine but with an additional methylene group. |
Mercaptoacetic Acid | C₂H₆O₂S | Contains a carboxylic acid group; used in biochemistry. |
The combination of amide and thiol groups in this compound allows it to participate in a wide range of chemical reactions and interactions, distinguishing it from other compounds listed above.
Applications in Research
The versatility of this compound extends across various fields:
- Medicinal Chemistry : Investigated as a precursor for drug development due to its biological activity.
- Biochemistry : Utilized in studies related to protein structure and function.
- Food Chemistry : Explored for its potential role in reducing harmful compounds formed during food processing.
Properties
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNBEGNKOANMB-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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